molecular formula C21H23NO4S B2993634 5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one CAS No. 1009733-33-8

5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

Cat. No.: B2993634
CAS No.: 1009733-33-8
M. Wt: 385.48
InChI Key: LRQJKAJWNULWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a complex heterocyclic compound featuring a benzoxazocinone core fused with a methano bridge and a sulfonyl-substituted aromatic moiety. Structural determination of such compounds often relies on X-ray crystallography using software like SHELX, which has been a cornerstone in small-molecule refinement since its inception .

Properties

IUPAC Name

9-methyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-13(2)14-8-10-15(11-9-14)27(24,25)19-17-12-21(3,22-20(19)23)26-18-7-5-4-6-16(17)18/h4-11,13,17,19H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQJKAJWNULWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, particularly focusing on its antibacterial properties, enzyme inhibition capabilities, and interactions with biological macromolecules.

This compound belongs to a class of sulfonamide derivatives known for their pharmacological properties. The sulfonamide group is particularly significant for its role in various therapeutic applications, including antibacterial and enzyme inhibition activities.

Biological Activity Overview

  • Antibacterial Activity
    Recent studies have demonstrated that sulfonamide derivatives exhibit varying degrees of antibacterial activity. For instance, compounds structurally similar to the target compound have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other bacterial strains .

    Table 1: Antibacterial Activity of Related Compounds
    CompoundBacterial StrainActivity Level
    Compound ASalmonella typhiModerate
    Compound BBacillus subtilisStrong
    Compound CEscherichia coliWeak
    Compound DStaphylococcus aureusModerate
  • Enzyme Inhibition
    The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In particular, several derivatives have shown significant AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . This suggests potential applications in treating conditions like Alzheimer's disease due to the role of AChE in neurotransmission.

    Table 2: Enzyme Inhibition Data
    Compound IDEnzymeIC50 (µM)
    7lAChE2.14
    7mAChE0.63
    7nUrease1.13
    7oUrease1.21
  • Binding Interactions with Biological Molecules
    Binding studies using bovine serum albumin (BSA) have indicated that the compound interacts effectively with serum proteins, which is crucial for understanding its pharmacokinetics and bioavailability . The fluorescence quenching method has been employed to analyze these interactions quantitatively.

Case Study 1: Antibacterial Screening

A study conducted on a series of sulfonamide derivatives similar to the compound revealed that modifications in the aromatic ring significantly influenced antibacterial potency. The most active compounds were those that maintained a balance between hydrophobic and polar characteristics.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, several derivatives were synthesized and screened against urease and AChE. The results indicated that structural modifications at specific positions led to enhanced inhibitory effects, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its benzoxazocinone core and sulfonyl substituent. Below is a comparative analysis with key analogs:

Core Heterocycle Comparison

  • Benzoxazocinone vs. Triazole Derivatives: The benzoxazocinone scaffold (present in the target compound) is a rigid, bicyclic system, whereas triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone from ) feature a smaller, planar heterocycle. However, triazoles often exhibit superior metabolic stability due to their smaller size and lower molecular weight .

Sulfonyl Substituent Variations

  • 4-Isopropylphenyl vs. Phenylsulfonyl Groups :
    The 4-isopropylphenyl sulfonyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to simpler phenylsulfonyl analogs (logP ~2.8). This modification could enhance membrane permeability but may reduce aqueous solubility. In contrast, compounds with electron-withdrawing substituents (e.g., 2,4-difluorophenyl in ) exhibit improved metabolic resistance due to reduced oxidative degradation .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Sulfonyl Substituent Molecular Weight (g/mol) logP (Estimated) Synthetic Steps
5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one Benzoxazocinone 4-isopropylphenyl ~430 ~3.5 Multi-step (e.g., cyclization + sulfonation)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Phenyl ~512 ~2.8 2-step (nucleophilic substitution + cyclization)
Generic Phenylsulfonyl-Benzodiazepine Benzodiazepine Phenyl ~380 ~2.5 3-step (condensation + sulfonation)

Research Findings and Implications

  • Structural Rigidity: The benzoxazocinone core’s rigidity may improve target binding but complicates synthetic accessibility compared to triazoles.
  • Enzyme Inhibition : Sulfonyl-containing compounds often inhibit proteases or kinases; the target compound’s bulkier substituent could favor allosteric inhibition over active-site binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.